REACTION_CXSMILES
|
[C:1]([CH2:4][S:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]1[C:12](=[O:16])[CH2:13][CH2:14][CH:15]=1)([OH:3])=[O:2].[C:17]1(C)C=CC(S(O)(=O)=O)=C[CH:18]=1>C(O)C>[C:1]([CH2:4][S:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]1[C:12](=[O:16])[CH2:13][CH2:14][CH:15]=1)([O:3][CH2:17][CH3:18])=[O:2]
|
Name
|
|
Quantity
|
0.306 mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CSCCCCCC=1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 74 g
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution is concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in ether
|
Type
|
WASH
|
Details
|
The organic phase is washed with water, sodium bicarbonate solution and saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled
|
Type
|
CUSTOM
|
Details
|
to give a light yellow oil, b.p. 147°-150° C. (0.07 Torr)
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(OCC)CSCCCCCC=1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |